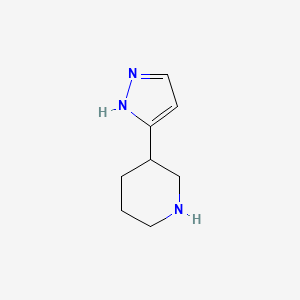

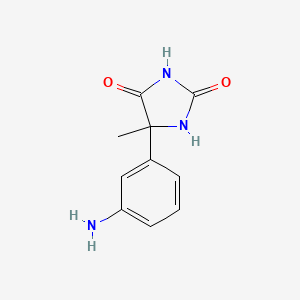

3-(1H-pyrazol-5-yl)piperidine

Overview

Description

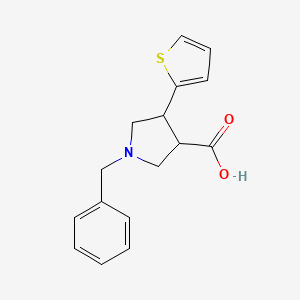

“3-(1H-pyrazol-5-yl)piperidine” is a compound with the CAS Number: 774479-26-4 . It has a molecular weight of 151.21 .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Molecular Structure Analysis

The Inchi Code of “this compound” is 1S/C8H13N3/c1-2-7 (6-9-4-1)8-3-5-10-11-8/h3,5,7,9H,1-2,4,6H2, (H,10,11) .

Scientific Research Applications

Synthesis and Molecular Structure

- Synthesis of s-Triazine Derivatives : Research in 2021 explored the synthesis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. The study focused on molecular structure investigations using X-ray crystallography, Hirshfeld, and DFT calculations, which revealed insights into intermolecular interactions and electronic properties (Shawish et al., 2021).

Synthesis Methodologies

- Convenient Synthesis of Piperidines : A 2012 study developed a method for the preparation of 3- and 4-(1H-azol-1-yl)piperidines, including pyrazoles, by arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring. This method extended to benzo analogues of these compounds (Shevchuk et al., 2012).

Antagonistic Properties and Molecular Interaction

- Cannabinoid Receptor Antagonists : A 1999 study on the structure-activity relationships of pyrazole derivatives identified their potential as cannabinoid receptor antagonists. The research highlighted structural requirements for potent and selective antagonistic activity (Lan et al., 1999).

- Molecular Interaction with CB1 Receptor : Further investigation in 2002 into the molecular interaction of a specific pyrazole derivative with the CB1 cannabinoid receptor provided detailed insights into conformational analysis, pharmacophore models, and 3D-QSAR models. This helped in understanding the binding interaction and antagonist activity (Shim et al., 2002).

Intermediate in Synthesis of Pharmaceuticals

- Synthesis of Crizotinib Intermediate : In 2012, a robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of the pharmaceutical Crizotinib, was reported. This work included nucleophilic aromatic substitution and hydrogenation steps (Fussell et al., 2012).

Cancer Treatment

- Aurora Kinase Inhibitor for Cancer : A compound synthesized in 2006, incorporating a pyrazole moiety with a piperidine structure, was proposed as an inhibitor of Aurora A, suggesting its utility in treating cancer (ヘンリー,ジェームズ, 2006).

Neuropharmacological Applications

- Dopamine D4 Receptor Ligands : A 1997 study identified 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole as a human dopamine D4 receptor ligand. This research explored structure-activity relationships, leading to the discovery of potent and selective ligands with potential neuropharmacological applications (Rowley et al., 1997).

Safety and Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “3-(1H-pyrazol-5-yl)piperidine” and its derivatives could have potential applications in the pharmaceutical industry in the future.

Mechanism of Action

Target of Action

Pyrazole derivatives, which include this compound, have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s suggested that the compound interacts with its targets, leading to changes in their function . The steric hindrance of the 1,5-diarylpyrazole group has been shown to decrease sEH inhibition .

Biochemical Pathways

Pyrazole derivatives have been known to affect various biological pathways, contributing to their diverse biological activities .

Result of Action

Pyrazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Properties

IUPAC Name |

3-(1H-pyrazol-5-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h3,5,7,9H,1-2,4,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMZZFAVAYXTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774479-26-4 | |

| Record name | 3-(1H-pyrazol-5-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

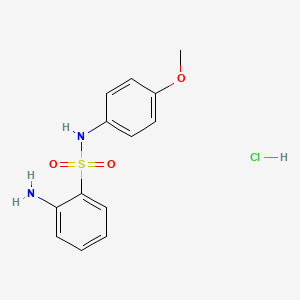

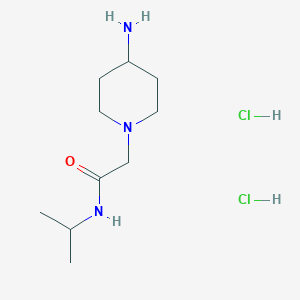

![1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1372243.png)

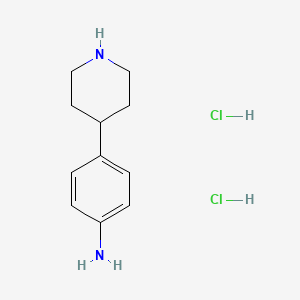

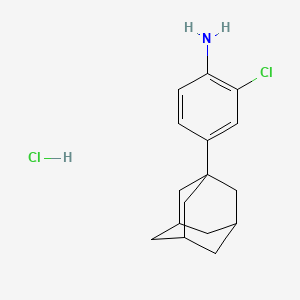

![3-[(3-Fluorophenoxy)methyl]aniline hydrochloride](/img/structure/B1372245.png)

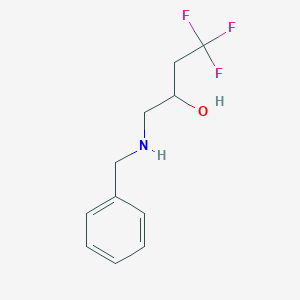

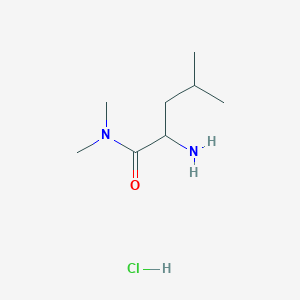

![N-cyclopropyl-4-{[(2-furylmethyl)amino]methyl}benzamide hydrochloride](/img/structure/B1372249.png)

![2-fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid](/img/structure/B1372256.png)